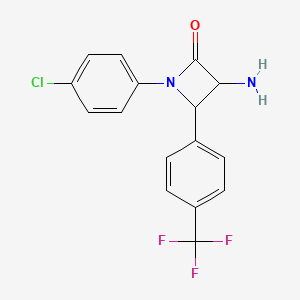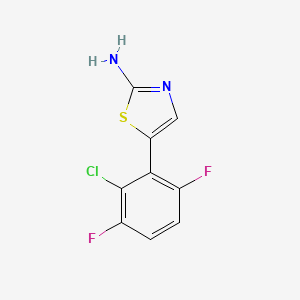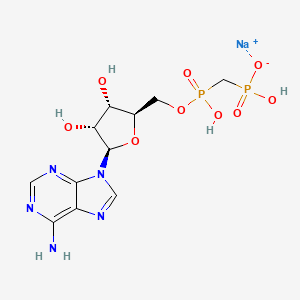
Ampcp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-(α,β-methylene)diphosphate, commonly referred to as AMPCP, is a potent inhibitor of the enzyme ecto-5’-nucleotidase (CD73). This enzyme plays a crucial role in the purinergic signaling pathway, which influences a wide range of biological processes including platelet aggregation, neurotransmission, smooth muscle contraction, immune response, and inflammation . This compound is particularly significant in cancer research due to its ability to block the immunosuppressive action of adenosine, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMPCP typically involves the reaction of adenosine with methylene diphosphonic acid under specific conditionsThe final step involves the deprotection of the hydroxyl groups to yield this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
AMPCP primarily undergoes substitution reactions due to the presence of the methylene diphosphate group. It is also involved in hydrolysis reactions catalyzed by the enzyme CD73 .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as methylene diphosphonic acid, adenosine, and various protecting groups for the hydroxyl functionalities. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediate compounds .
Major Products Formed
The major product formed from the synthesis of this compound is adenosine 5’-(α,β-methylene)diphosphate itself. During its interaction with CD73, this compound acts as a competitive inhibitor, preventing the hydrolysis of adenosine monophosphate (AMP) to adenosine .
Applications De Recherche Scientifique
AMPCP has a wide range of applications in scientific research:
Cancer Research: this compound is used to inhibit CD73, thereby blocking the immunosuppressive effects of adenosine in the tumor microenvironment.
Neuroscience: The compound is used to study the role of purinergic signaling in neurotransmission and neuroprotection.
Immunology: This compound helps in understanding the immune response by modulating the levels of extracellular adenosine.
Pharmacology: It is used to investigate the pharmacokinetics and pharmacodynamics of CD73 inhibitors.
Mécanisme D'action
AMPCP exerts its effects by competitively inhibiting the enzyme CD73. CD73 is responsible for the hydrolysis of AMP to adenosine, a molecule that has immunosuppressive properties. By inhibiting CD73, this compound prevents the formation of adenosine, thereby enhancing immune responses and reducing tumor growth . The molecular targets of this compound include the active site of CD73, where it binds and prevents the enzyme from interacting with its natural substrate, AMP .
Comparaison Avec Des Composés Similaires
AMPCP is compared with other non-hydrolysable nucleotide diphosphonate inhibitors such as adenosine 5’-(α,β-methylene)triphosphate (this compound-TP) and adenosine 5’-(α,β-methylene)monophosphate (this compound-MP). While all these compounds inhibit CD73, this compound is the most potent inhibitor among them . The uniqueness of this compound lies in its high affinity for CD73 and its ability to effectively block the immunosuppressive action of adenosine .
Conclusion
Adenosine 5’-(α,β-methylene)diphosphate (this compound) is a significant compound in the field of biomedical research, particularly in cancer immunotherapy. Its ability to inhibit CD73 and modulate purinergic signaling makes it a valuable tool for studying various biological processes and developing new therapeutic strategies.
Propriétés
Formule moléculaire |
C11H16N5NaO9P2 |
|---|---|
Poids moléculaire |
447.21 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H17N5O9P2.Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 |
Clé InChI |
RFGZKSPLJPHQMI-YCSZXMBFSA-M |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])O)O)O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


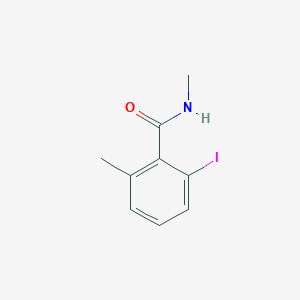

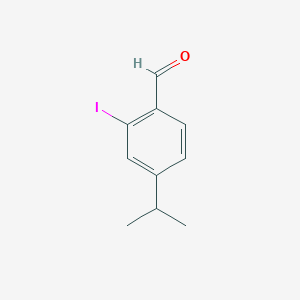
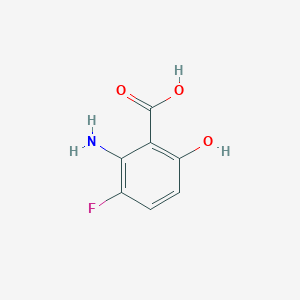


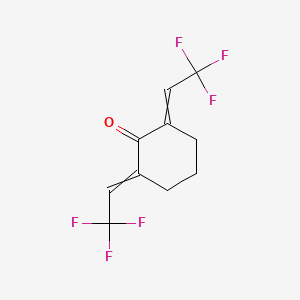
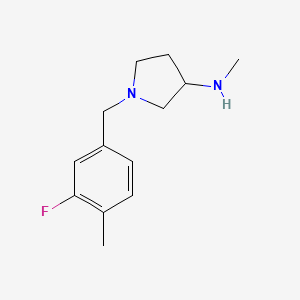
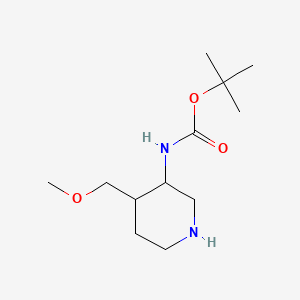

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
